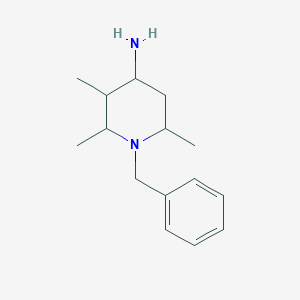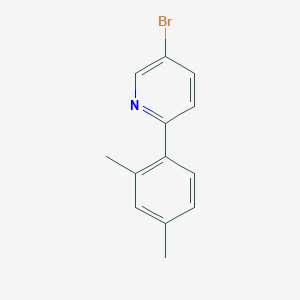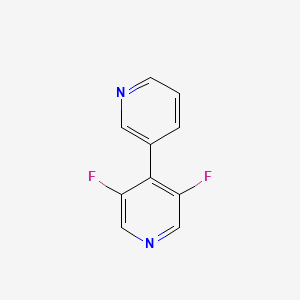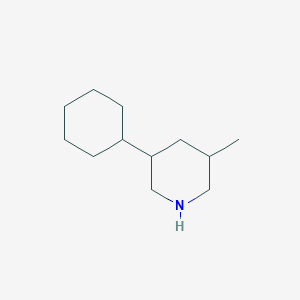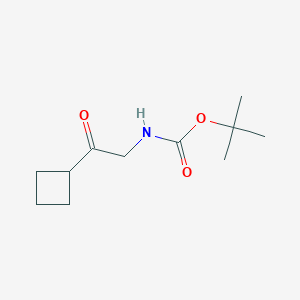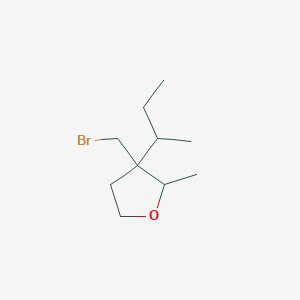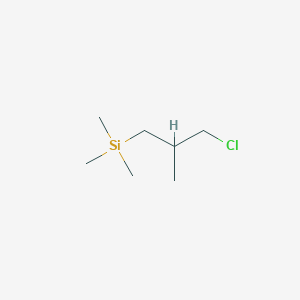
(3-Chloro-2-methylpropyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-2-methylpropyl)trimethylsilane is an organosilicon compound with the molecular formula C7H17ClSi. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3-Chloro-2-methylpropyl)trimethylsilane can be synthesized through the reaction of 3-chloro-2-methylpropyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound involves the direct process, where methyl chloride reacts with a silicon-copper alloy. This method is efficient and yields high purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-2-methylpropyl)trimethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophiles: Hydroxide, alkoxide, amines.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products Formed
Silanols: Formed through hydrolysis.
Alkanes: Formed through reduction.
Substituted Silanes: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
(3-Chloro-2-methylpropyl)trimethylsilane is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing trimethylsilyl groups into organic molecules.
Pharmaceuticals: In the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: In the production of silicon-based materials and coatings.
Biotechnology: As a protective group for functional groups in biomolecules.
Mecanismo De Acción
The mechanism of action of (3-Chloro-2-methylpropyl)trimethylsilane involves the reactivity of the silicon-chlorine bond. The compound acts as a source of trimethylsilyl groups, which can be transferred to other molecules through nucleophilic substitution. The molecular targets include hydroxyl, carboxyl, and amino groups, which react with the silicon atom to form stable silyl ethers, esters, and amides .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl Chloride: Similar in structure but lacks the 3-chloro-2-methylpropyl group.
(3-Chloropropyl)trimethylsilane: Similar but with a different alkyl chain length.
Uniqueness
(3-Chloro-2-methylpropyl)trimethylsilane is unique due to its specific alkyl chain, which imparts different reactivity and steric properties compared to other trimethylsilyl compounds. This makes it particularly useful in selective organic transformations and specialized industrial applications .
Propiedades
Fórmula molecular |
C7H17ClSi |
|---|---|
Peso molecular |
164.75 g/mol |
Nombre IUPAC |
(3-chloro-2-methylpropyl)-trimethylsilane |
InChI |
InChI=1S/C7H17ClSi/c1-7(5-8)6-9(2,3)4/h7H,5-6H2,1-4H3 |
Clave InChI |
YQFWHIICMPQRDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C[Si](C)(C)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


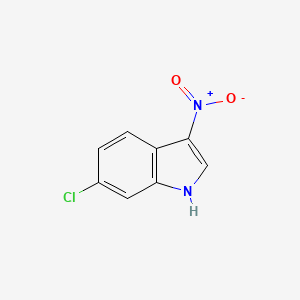
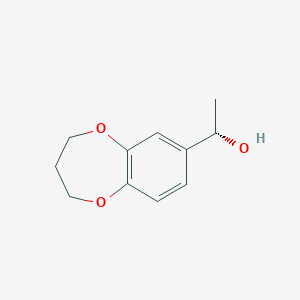
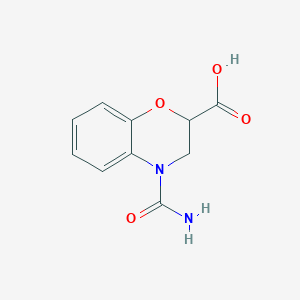
![({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13167931.png)
![1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol](/img/structure/B13167936.png)
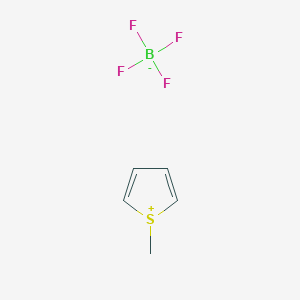
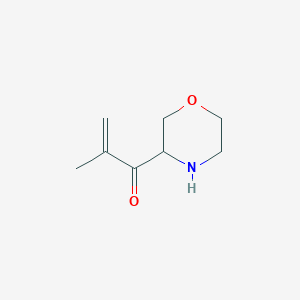
![4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13167960.png)
